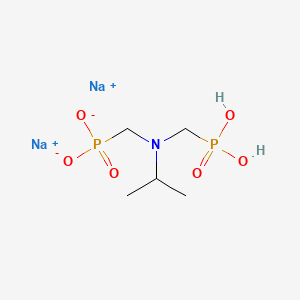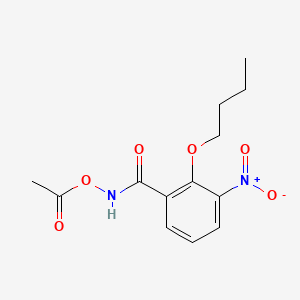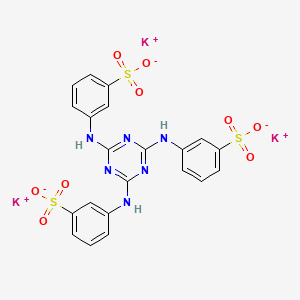
Tripotassium 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) is a chemical compound with the molecular formula C21H15N6O9S3.3K and a molecular weight of 708.868. This compound is known for its unique structure, which includes a triazine ring and three benzenesulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with benzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a potassium base, such as potassium hydroxide, to facilitate the formation of the tripotassium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulphonate groups can undergo substitution reactions with nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products
The major products formed from these reactions include various sulfonate and amine derivatives, which have different chemical and physical properties compared to the parent compound .
Scientific Research Applications
Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3,3′,3′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt
- 1,3,5-Triazine-2,4,6-triyltrithio-triacetic acid
- 1,3,5-Triazine-2,4,6-trithiol trisodium salt
Uniqueness
Tripotassium 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulphonate) is unique due to its specific combination of a triazine ring and three benzenesulphonate groups. This structure imparts distinctive chemical properties, making it useful in various applications. Compared to similar compounds, it offers unique reactivity and stability, which are advantageous in both research and industrial settings .
Properties
CAS No. |
94236-89-2 |
|---|---|
Molecular Formula |
C21H15K3N6O9S3 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
tripotassium;3-[[4,6-bis(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C21H18N6O9S3.3K/c28-37(29,30)16-7-1-4-13(10-16)22-19-25-20(23-14-5-2-8-17(11-14)38(31,32)33)27-21(26-19)24-15-6-3-9-18(12-15)39(34,35)36;;;/h1-12H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
PXCHTXFLYYCDMY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)[O-])NC4=CC(=CC=C4)S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)

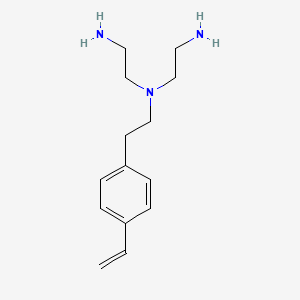
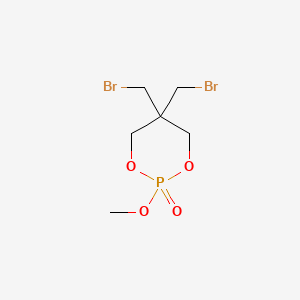
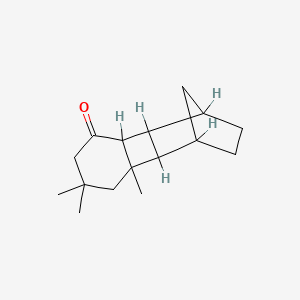
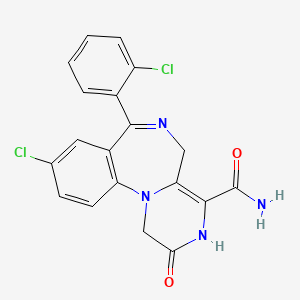
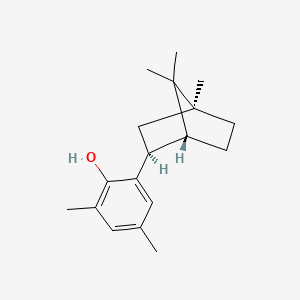
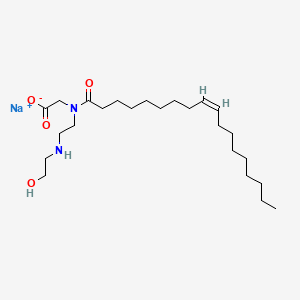
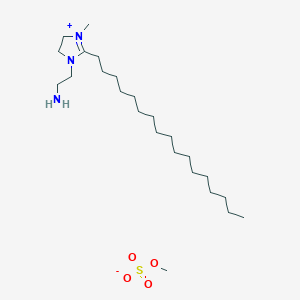
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
